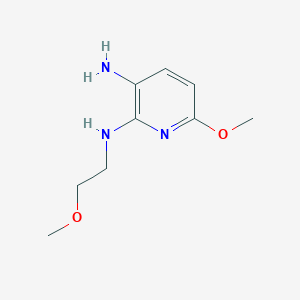
2,5-Cyclohexadiene-1,4-dione, 2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE is a chemical compound known for its unique structure and properties. It is a derivative of cyclohexa-2,5-diene-1,4-dione, which is a type of quinone. Quinones are a class of organic compounds that are widely studied for their biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves the alkylation of cyclohexa-2,5-diene-1,4-dione with isopropyl groups. This can be achieved through various methods, including Friedel-Crafts alkylation, where an isopropyl halide reacts with cyclohexa-2,5-diene-1,4-dione in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various substituted quinones and hydroquinones, which are valuable in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Mécanisme D'action
The mechanism by which 2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE exerts its effects involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound interacts with cellular components, leading to oxidative stress and the activation of caspases, which are enzymes that play a crucial role in programmed cell death. This mechanism is particularly effective in targeting tumor cells while minimizing damage to normal cells .
Comparaison Avec Des Composés Similaires
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
Comparison: Compared to these similar compounds, 2-ISOPROPYLCYCLOHEXA-2,5-DIENE-1,4-DIONE is unique due to its isopropyl group, which influences its chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, making it more effective in penetrating cell membranes and exerting its cytotoxic effects .
Propriétés
Numéro CAS |
15232-10-7 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
2-propan-2-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
Clé InChI |
XLTSBDOZTUSCMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
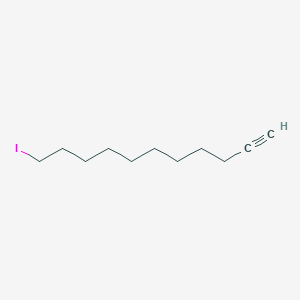
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
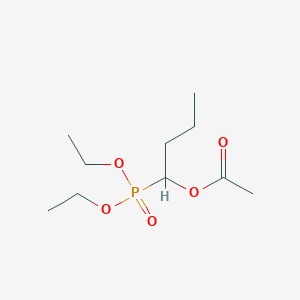

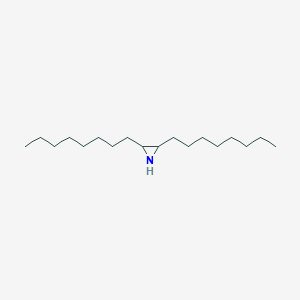


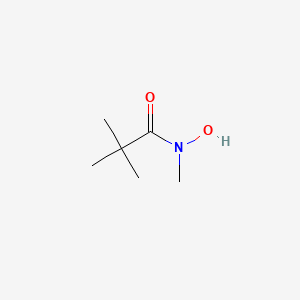

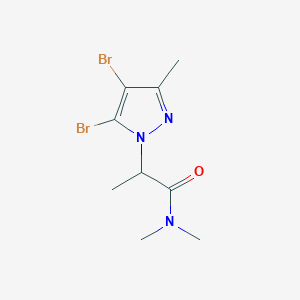

![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
